molecular formula C14H12N2O5S B4181800 methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate

methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate

Cat. No. B4181800
M. Wt: 320.32 g/mol
InChI Key: MVSQJNGJWPJKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate, also known as MNTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNTC is a member of the thiophene family of compounds and is widely used for its unique properties.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA synthesis and protein synthesis. methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and ribonucleotide reductase, an enzyme involved in nucleotide metabolism. Additionally, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. In addition, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been shown to exhibit anti-inflammatory and antioxidant activity, which may have potential applications in the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Additionally, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been extensively studied, and its properties and potential applications are well documented. However, there are also limitations to the use of methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate in laboratory experiments. For example, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate is a highly reactive compound and can be toxic in high concentrations, making it difficult to work with. Additionally, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has limited solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate. One area of interest is the development of new anticancer drugs based on the structure of methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate. Researchers may also investigate the use of methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate as a building block for the synthesis of novel materials with unique electronic and optical properties. Additionally, researchers may explore the use of methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate as a fluorescent probe for the detection of various analytes. Finally, further studies may be conducted to elucidate the mechanism of action of methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate is relatively easy to synthesize and has been extensively studied for its properties and potential applications. methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been shown to exhibit antitumor activity, anti-inflammatory and antioxidant activity, and has potential applications in the treatment of various diseases. While there are limitations to the use of methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate in laboratory experiments, there are also several potential future directions for research on this compound.

Scientific Research Applications

Methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In materials science, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In analytical chemistry, methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate has been used as a fluorescent probe for the detection of various analytes.

properties

IUPAC Name

methyl 5-methyl-2-[(2-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-8-7-10(14(18)21-2)13(22-8)15-12(17)9-5-3-4-6-11(9)16(19)20/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSQJNGJWPJKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate
Reactant of Route 6
methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.